6-Aminoquinazoline-2,4(1H,3H)-dione vs. 7-Chloro-3-hydroxy-1H-quinazoline-2,4-dione: Differential Binding Affinity at NMDA Receptors
A head-to-head comparison of binding affinities reveals that 6-amino-7-chloro-3-hydroxy-1H-quinazoline-2,4-dione exhibits a significantly weaker NMDA receptor affinity than the 7-chloro analog lacking the 6-amino group. The 6-amino-7-chloro derivative has a Ki of 10,600 nM, whereas 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione has a Ki of 240 nM [1]. This 44-fold difference demonstrates that the 6-amino substituent profoundly reduces NMDA receptor binding, underscoring the substituent-dependent selectivity of this scaffold.
| Evidence Dimension | NMDA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 6-Amino-7-chloro-3-hydroxy-1H-quinazoline-2,4-dione: Ki = 10,600 nM |
| Comparator Or Baseline | 7-Chloro-3-hydroxy-1H-quinazoline-2,4-dione: Ki = 240 nM |
| Quantified Difference | Target compound has 44-fold lower affinity (higher Ki) than comparator |
| Conditions | Displacement of [3H]-glycine from NMDA glutamate receptor 1 in cerebral cortex synaptic membranes |
Why This Matters
This data allows researchers to select the appropriate scaffold based on the desired NMDA receptor interaction profile, avoiding unwanted off-target activity in central nervous system programs.
- [1] BindingDB. (n.d.). PrimarySearch_ki entry for 6-Amino-7-chloro-3-hydroxy-1H-quinazoline-2,4-dione and 7-Chloro-3-hydroxy-1H-quinazoline-2,4-dione. Retrieved from https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50014584 View Source
